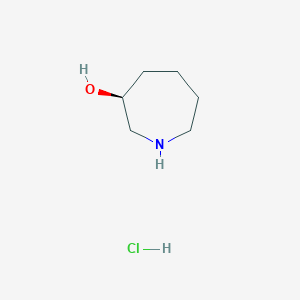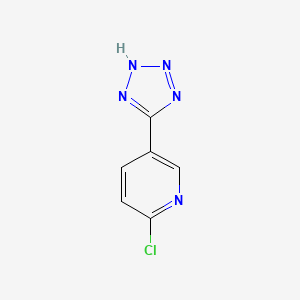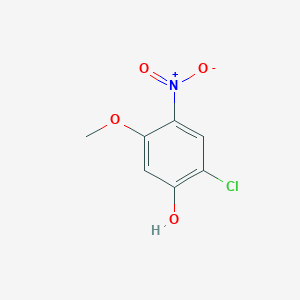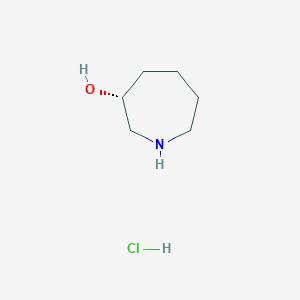
(R)-Azepan-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Azepan-3-ol hydrochloride is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azepan-3-ol hydrochloride typically involves the reduction of azepan-3-one, followed by the resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the use of a chiral catalyst or chiral auxiliary to achieve enantioselective reduction. The reaction conditions often include hydrogenation in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of ®-Azepan-3-ol hydrochloride may involve large-scale hydrogenation processes using continuous flow reactors to ensure high yield and purity. The resolution of the racemic mixture can be achieved through crystallization techniques or chiral chromatography.
Types of Reactions:
Oxidation: ®-Azepan-3-ol hydrochloride can undergo oxidation to form azepan-3-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted azepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Azepan-3-one
Reduction: Various azepane derivatives
Substitution: N-substituted azepane derivatives
科学的研究の応用
®-Azepan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a chiral intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of ®-Azepan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
Azepan-3-one: A precursor in the synthesis of ®-Azepan-3-ol hydrochloride.
N-substituted azepanes: Derivatives formed through substitution reactions.
Other azepane derivatives: Compounds with similar structures but different functional groups.
Uniqueness: ®-Azepan-3-ol hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in the synthesis of chiral pharmaceuticals and other biologically active compounds.
特性
IUPAC Name |
(3R)-azepan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCSEKAGGOQECK-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

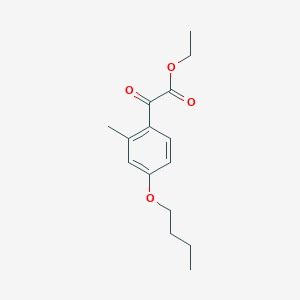
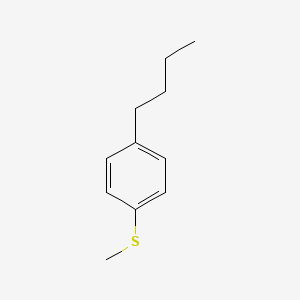
![2-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7989418.png)
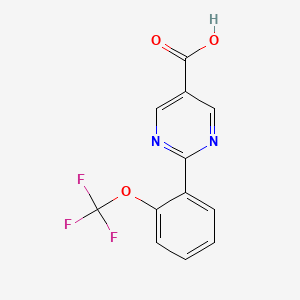
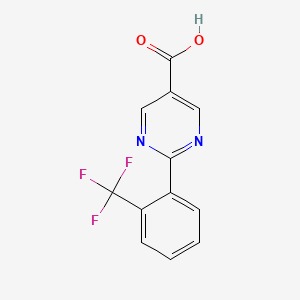
![4'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B7989435.png)
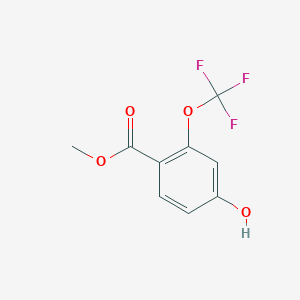
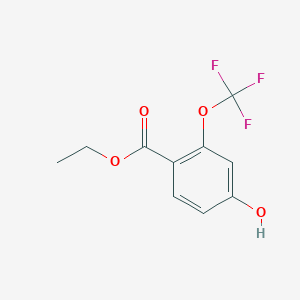
![5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7989452.png)

